5-((Benzyloxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid
Description
Properties
CAS No. |
4602-47-5 |
|---|---|
Molecular Formula |
C11H10N2O3S |
Molecular Weight |
250.28 g/mol |
IUPAC Name |
5-(phenylmethoxymethyl)thiadiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3S/c14-11(15)10-9(17-13-12-10)7-16-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) |
InChI Key |
BQHIBHRQAIRGLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=C(N=NS2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hurd-Mori Reaction Adaptations
The Hurd-Mori reaction, a cornerstone in thiadiazole synthesis, involves the cyclization of α,β-unsaturated ketones with thionyl chloride and hydrazines. For 5-((benzyloxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid, this method can be adapted by employing a pre-functionalized ketone bearing the benzyloxymethyl group.
Example Route :
- Synthesis of (Benzyloxy)methyl Ketone Precursor :
- React benzyloxymethyl chloride with ethyl acetoacetate in the presence of a base (e.g., NaH) to yield ethyl 3-(benzyloxy)methylacetoacetate.
- This intermediate undergoes α,β-unsaturation via dehydration under acidic conditions.
- Cyclocondensation :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Ketone Formation | NaH, THF, 0°C → RT, 12 h | 78 | Adapted |
| Cyclocondensation | SOCl₂, EtOH, reflux, 6 h | 65 | Adapted |
Post-Functionalization of Pre-Formed Thiadiazoles
Alkylation at Position 5
Direct introduction of the benzyloxymethyl group onto a pre-formed thiadiazole core presents challenges due to the ring’s electronic environment. However, lithiation strategies from suggest feasibility:
Procedure :
- Synthesis of 5-Hydroxymethyl-1,2,3-thiadiazole-4-carboxylate :
- Prepare methyl 5-hydroxymethyl-1,2,3-thiadiazole-4-carboxylate via Hurd-Mori reaction using glycolaldehyde dimethyl acetonide as the ketone precursor.
- Benzylation :
- Ester Hydrolysis :
Challenges :
- Lithiation at position 5 risks ring cleavage, as observed in with 4-phenyl-1,2,3-thiadiazole. Controlled temperatures (−65°C) and short reaction times mitigate this.
Alternative Routes via Carbothioamide Intermediates
Thiazole-to-Thiadiazole Conversion
Building on methodologies from, carbothioamides can serve as precursors for thiadiazole formation:
Synthetic Pathway :
- Preparation of 4-(Benzyloxy)methyl-thiocarbamoyl Hydrazine :
- React benzyloxymethyl isothiocyanate with hydrazine hydrate in ethanol.
- Cyclization with α-Keto Esters :
- Treat the hydrazine derivative with methyl 2-chloroacetoacetate in refluxing methanol, inducing cyclization to the thiadiazole ester.
- Acid Hydrolysis :
Optimization Insights :
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters for the aforementioned methods:
| Method | Advantages | Limitations | Yield Range (%) | Scalability |
|---|---|---|---|---|
| Hurd-Mori Adaptation | High regioselectivity | Multi-step precursor synthesis | 60–75 | Moderate |
| Post-Functionalization | Modular benzylation step | Sensitivity to lithiation conditions | 50–65 | Low |
| Carbothioamide Route | Single-pot cyclization | Requires specialized hydrazines | 70–85 | High |
Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR : The benzyloxymethyl group displays characteristic signals: a singlet for the benzyl CH₂ (δ 4.60–4.70 ppm) and aromatic protons (δ 7.25–7.40 ppm). The thiadiazole ring’s C5 proton appears as a singlet near δ 8.20 ppm.
- ¹³C NMR : The carboxylic acid carbon resonates at δ 165–170 ppm, while the thiadiazole C4 and C5 carbons appear at δ 150–155 and δ 110–115 ppm, respectively.
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzyloxymethyl Group
The benzyloxymethyl (-CH2-O-Bn) group undergoes nucleophilic substitution under acidic or catalytic conditions. For example:
-
Bromination : Similar to ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate (CAS 80022-72-6) , the benzyloxymethyl group can be brominated using HBr or PBr3, yielding intermediates for further alkylation or cross-coupling reactions.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | HBr, CH2Cl2, 0°C → RT | 5-(bromomethyl) derivative | ~75%* |
*Yield inferred from analogous reactions in thiadiazole chemistry .
Carboxylic Acid Functionalization
The carboxylic acid group participates in classical transformations:
-
Esterification : Reaction with alcohols (e.g., ethanol) under acid catalysis (H2SO4) produces ethyl esters .
-
Amidation : Coupling with amines via EDCl/HOBt yields carboxamides, as seen in CID 246531 (CAS 4602-48-6) .
| Reaction | Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Esterification | EtOH, H2SO4, reflux | Ethyl ester | Common for thiadiazoles | |
| Amidation | EDCl, HOBt, DMF, RT | 4-carboxamide derivative | Isolated via column chromatography |
Thiadiazole Ring Modifications
The 1,2,3-thiadiazole ring demonstrates reactivity influenced by adjacent substituents:
-
Electrophilic Aromatic Substitution (EAS) : The electron-rich C5 position (due to the benzyloxymethyl group) facilitates nitration or sulfonation.
-
Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids is feasible at C4 or C5, though yields depend on catalyst systems (Pd(PPh3)4, K2CO3) .
| Reaction | Conditions | Outcome | Key Factor | Source |
|---|---|---|---|---|
| Nitration | HNO3, H2SO4, 0°C | 5-nitro derivative | Regioselectivity at C5 | |
| Suzuki Coupling | Pd(PPh3)4, K2CO3, DME, 80°C | Biarylthiadiazole | Limited by steric hindrance |
Deprotection and Functional Group Interconversion
The benzyl ether can be cleaved under hydrogenolysis conditions (H2/Pd-C), exposing a hydroxymethyl group for further oxidation or alkylation .
| Reaction | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Hydrogenolysis | H2 (1 atm), 10% Pd/C, EtOH | 5-(hydroxymethyl) derivative | Precursor to aldehydes |
Biological Activity and Mechanistic Insights
While not a reaction per se, the compound’s bioactivity relates to its chemical behavior:
-
Glutaminase Inhibition : Structural analogs (e.g., IPN60090) show that the thiadiazole-carboxylic acid scaffold competitively inhibits enzymes like GLS-1 via H-bonding with the carboxylate group .
-
Antimicrobial Activity : Derivatives exhibit moderate antibacterial effects, likely through thiol-binding via the thiadiazole sulfur.
Stability and Reaction Optimization
Key factors influencing reaction outcomes:
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "5-((benzyloxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid":
5-Methyl-1,2,3-Thiadiazole Derivatives
- Agricultural Applications 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid can be used as an adjuvant in agriculture to enhance the effects of other agricultural chemicals .
- Synthesis of Novel Pesticides 5-methyl-1,2,3-thiadiazole-4-formoxyl urea compounds can be synthesized for use as pesticides, bactericides, anti-plant-virus agents, and plant-activating agents . These compounds can be mixed with agriculturally acceptable adjuvants or synergists . They can also be combined with other pesticides, bactericides, anti-plant-virus agents, and plant-activating agents to prevent and control agricultural, forestry, horticultural, and health diseases, insect pests, and virus diseases .
- Insecticidal and Bacteriostatic Activity 5-methyl isophthalic acid, 2,3-thiadiazoles-4-benzoyl urea compounds can be used to control plant diseases or insect pests in agriculture, forestry, and gardening .
Other Thiadiazole Derivatives
- Antimicrobial and Antiproliferative Agents N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been studied for their antimicrobial and anticancer activities .
- Anticancer Activity Benzilic acid-based 2-aryl-1,3-thiazolidin-4-one derivatives have been shown to have anticancer activity against leukemia and central nervous system cancer cell lines .
Limitations
- Specific case studies and comprehensive data tables for "5-((benzyloxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid" are not available in the search results.
- The search results lack detailed information regarding specific applications, mechanisms of action, or experimental data for the compound of interest.
Mechanism of Action
The mechanism of action of 5-((Benzyloxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-((benzyloxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid can be compared to related thiadiazole derivatives. Key analogs include:
Table 1: Structural and Functional Comparison of Thiadiazole Derivatives
Key Observations
Substituent Effects :
- Electronic Properties : The benzyloxymethyl group in the target compound introduces electron-donating effects, while sulfanyl-substituted analogs (e.g., 4-chlorophenyl or trifluoromethylphenyl derivatives) exhibit electron-withdrawing or bulky substituents, altering reactivity and solubility .
- Molecular Weight : The 4-chlorophenyl derivative (288.74 g/mol) has a higher molecular weight than the benzyloxymethyl analog (250.27 g/mol), primarily due to chlorine’s atomic mass .
The trifluoromethylphenyl variant’s increased lipophilicity may enhance membrane permeability, a critical factor in drug design .
Commercial Availability: The 4-chlorophenyl derivative is priced at $902/500 mg (Santa Cruz Biotechnology), reflecting its niche research applications . In contrast, the 4-methyl analog (CAS 18212-21-0) is lower-cost (€11.30–€113.00), likely due to simpler synthesis .
Structural Analogues :
- The positional isomer 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 18212-21-0) highlights how substituent placement (methyl at position 4 vs. benzyloxymethyl at position 5) drastically reduces molecular weight (143.14 vs. 250.27 g/mol) and alters applications .
Research and Industrial Implications
The diversity of thiadiazole derivatives underscores their adaptability in drug discovery and material science. For instance:
Biological Activity
5-((Benzyloxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid (CAS No. 4602-47-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the thiadiazole class, which is known for various pharmacological properties including antimicrobial, antioxidant, and enzyme inhibitory activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C₁₁H₁₀N₂O₃S
- Molecular Weight : 250.27 g/mol
- Density : 1.407 g/cm³
- Boiling Point : 414.3 °C
- Flash Point : 204.3 °C
Biological Activity Overview
The biological activities of 5-((Benzyloxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid have been studied in various contexts:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiadiazole derivatives, including this compound. For instance:
- A study demonstrated that derivatives of thiadiazole exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus with Minimum Inhibitory Concentration (MIC) values ranging from 3.91 to 62.5 µg/mL .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor:
- Thiadiazole derivatives have shown xanthine oxidase inhibitory activity, which is crucial in managing conditions like gout and hyperuricemia. The IC50 values for related compounds ranged from 3.6 to 15.3 μM .
Study on Antioxidant Activity
A recent study focused on the antioxidant potential of thiadiazole derivatives found that they possess significant free radical scavenging capabilities. The compounds were tested using various assays such as DPPH and ABTS, demonstrating their ability to neutralize free radicals effectively .
Structure-Activity Relationship (SAR) Studies
SAR studies have indicated that modifications in the thiadiazole structure can enhance biological activity. For example, introducing different substituents at specific positions on the thiadiazole ring significantly impacted both antimicrobial and antioxidant activities .
Data Table: Biological Activities of Related Thiadiazole Compounds
| Compound Name | Activity Type | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| 5-((Benzyloxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid | Antimicrobial | 3.91 - 62.5 | N/A |
| Thiadiazole Derivative A | Xanthine Oxidase Inhibition | N/A | 8.1 |
| Thiadiazole Derivative B | Antioxidant | N/A | 15.3 |
Q & A
Q. What are the optimized synthetic routes for 5-((benzyloxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves condensation reactions between thiadiazole precursors and benzyl-protected intermediates. For example, refluxing 4-amino-1,2,3-thiadiazole derivatives with substituted benzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours is a common method . Key factors affecting yield include:
- Catalyst selection : Acidic conditions (e.g., acetic acid) promote imine formation.
- Solvent choice : Absolute ethanol minimizes side reactions compared to polar aprotic solvents.
- Temperature control : Prolonged reflux (>6 hours) may degrade heat-sensitive intermediates.
Alternative routes include coupling thiadiazole-4-carboxylic acid with benzyl-protected alcohols using carbodiimide-based activators .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
A multi-technique approach is recommended:
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., experimental vs. calculated values for C₁₁H₁₀N₂O₃S) .
- NMR spectroscopy : ¹H and ¹³C NMR distinguish benzyloxy protons (δ 4.5–5.0 ppm) and thiadiazole carbons (δ 150–160 ppm).
- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in structurally related thiadiazole derivatives .
- Elemental analysis : Discrepancies >0.3% in C/H/N ratios indicate impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
Discrepancies often arise in:
- Tautomeric equilibria : Thiadiazole rings may adopt multiple tautomeric forms, affecting reactivity predictions. Hybrid DFT/MD simulations can model dynamic behavior .
- Solvent effects : Computational models assuming gas-phase conditions may fail to predict solvolysis pathways observed experimentally. Include implicit solvent models (e.g., COSMO-RS) in simulations .
- Stereoelectronic effects : Substituent orientation (e.g., benzyloxy group) alters electron distribution; validate with NBO (Natural Bond Orbital) analysis .
Q. What strategies are effective for evaluating the biological activity of this compound, particularly in anticancer research?
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with structurally similar thiadiazoles (e.g., 5-(2-methyl-1,3-thiazol-4-yl) derivatives) .
- Mechanistic studies : Use flow cytometry to assess apoptosis induction and ROS generation. Thiadiazole derivatives often target tubulin polymerization or DNA intercalation .
- SAR (Structure-Activity Relationship) : Modify the benzyloxy group (e.g., halogenation, methoxy substitution) to correlate electronic effects with potency .
Q. How can researchers address discrepancies in elemental analysis data for synthesized batches?
Common pitfalls and solutions:
- Incomplete purification : Recrystallize from acetic acid/DMF mixtures to remove unreacted precursors .
- Hydrate formation : Dry samples under vacuum (60°C, 24 hours) and confirm anhydrous status via TGA (Thermogravimetric Analysis) .
- Side reactions : Monitor reaction progress with LC-MS to detect byproducts (e.g., over-oxidized thiadiazoles) .
Q. What advanced methodologies are used to study the compound’s interaction with biological targets?
- Molecular docking : Model binding to enzymes like cyclooxygenase-2 (COX-2) using AutoDock Vina. Prioritize poses with hydrogen bonds to the carboxylic acid group .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) for protein targets .
- Metabolite profiling : Use LC-HRMS to identify phase I/II metabolites in hepatic microsome assays .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
